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The table below summarizes the key characteristics of altiratinib, sorafenib, and foretinib based on the

information gathered.

Feature

Altiratinib

Sorafenib

Foretinib

Primary Targets

Binding Mode

Key
Differentiating
Mechanism

MET, TIE2, VEGFR2,
TRK kinases [1] [2]

Type Il inhibitor (binds
DFG-out conformation)

(2]

Dual MET/TIE2
inhibition; activity
against TRK fusion
proteins and
larotrectinib-resistant
NTRK mutations [1] [2]

VEGFR, PDGFR, Raf
kinases (BRAF, CRAF)
[1]

Type Il inhibitor [4]

Broad inhibition of
angiogenesis
(VEGFR/PDGFR) and
Raf/MAPK signaling
pathway [1]

MET, RON, AXL, TIE-2,
VEGFR2 [3]

Type Il inhibitor [5]

Potent activity against MET
exon 14 skipping mutations
with secondary
D1228X/Y1230X
resistance mutations [5]

| Representative Clinical/Preclinical Efficacy | - ICso for NTRK1: 0.85 nM [2]
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e Suppressed tumor growth in TPM3-NTRK1 xenograft models [2] | Approved for HCC and RCC;
foundational multi-kinase inhibitor [1] | - mPFS in 1st-line HCC: 4.2 months

e mOS in 1st-line HCC: 15.7 months [3]

e Overcomes MET D1228X mutations in Ba/F3 cell models [5] | | Reported Resistance Issues | Not
prominently reported in available data | Well-documented acquired resistance [6] | Tertiary G1163X
mutations can occur as a resistance mechanism [5] |

Detailed Experimental Data and Protocols

To support the data in the summary table, here is a deeper dive into the key experimental findings and the

methodologies used to obtain them.

Altiratinib

o Efficacy Against NTRK Fusions and Resistant Mutations:

o Experimental Protocol: In vitro kinase assays with purified recombinant NTRK kinases to
determine I1Cso values. Cell viability (proliferation) assays were conducted using Ba/F3 cells
transformed with TPM3-NTRK1 or ETV6-NTRKS fusion genes. In vivo efficacy was tested in
murine allograft (NIH3T3 ETV6-NTRK3) and xenograft (KM-12 human colorectal cancer)
models [2].

o Key Data: Altiratinib demonstrated high potency against wild-type NTRK fusions (ICso for
TPM3-NTRK1 driven Ba/F3 cells: 11.3 nM). Importantly, it retained potent activity against
several larotrectinib-resistant mutations, including NTRK1 V573M, F589L, and the xDFG
mutation G667C [2]. This is attributed to its type Il binding mode, which is less affected by
mutations that confer resistance to type | inhibitors.

Foretinib

e Overcoming On-Target MET Resistance:

o Experimental Protocol: A screen of 300 drugs, including 33 MET-TKIs, was performed in
Ba/F3 cells carrying MET exon 14 skipping (METex14) plus secondary resistance mutations
(D1228X or Y1230X). Cell growth inhibition assays were used to determine ICso values.
Findings were validated in Hs746t cell lines (carrying METex14) in vitro and in vivo [5].

o Key Data: Among several type Il MET-TKIs tested, foretinib showed the most potent activity
against D1228X secondary mutations. Molecular dynamics simulations suggested that the
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"long tail" of foretinib interacts with residue G1163 at the solvent front, which is critical for this
activity [5].
¢ Clinical Activity in Hepatocellular Carcinoma (HCC):

o Experimental Protocol: A Phase I/ll single-arm, multicenter study in Asian patients with
advanced, previously untreated HCC. The primary goal was to determine the Maximum
Tolerated Dose (MTD; 30 mg QD) and assess efficacy using mRECIST criteria [3].

o Key Data: In the first-line setting, foretinib showed an Objective Response Rate (ORR) of
22.9% and a Disease Stabilization Rate of 82.9%. The median Progression-Free Survival
(PFS) was 4.2 months, and the median Overall Survival (OS) was 15.7 months [3].

Sorafenib

The search results confirm sorafenib's well-established profile as a multi-kinase inhibitor targeting VEGFR,
PDGFR, and the Raf serine/threonine kinases. It serves as a benchmark in the field, and its primary
mechanism involves inhibiting tumor angiogenesis and the Raf/MAPK pathway [1]. While the results did not
contain new experimental data for sorafenib, they affirm its role as a foundational, broad-spectrum agent

against which newer, more selective inhibitors are often compared.

Mechanistic Pathways and Research Workflows

To better visualize the unique multi-targeting profiles and a key experimental workflow, please refer to the

following diagrams.
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Diagram 1: Mechanistic Overview. This diagram illustrates the shared context of RTK signaling and the

common Type II binding mode of these inhibitors, while highlighting their distinct target profiles.
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Diagram 2: Research Workflow. This diagram outlines a standard experimental protocol, as used in the

evaluation of foretinib, for identifying inhibitors that can overcome specific on-target resistance mutations.

Key Insights for Drug Development

e Strategic Targeting is Crucial: The efficacy of these agents is highly context-dependent. Foretinib's
value is most clear in specific oncogenic settings driven by MET mutations, particularly where
resistance to type | inhibitors like capmatinib/tepotinib is a concern [5]. Altiratinib's profile makes it a
strong candidate for pathologies involving TRK fusions and for addressing resistance in that space

2].
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e The Diarylurea Scaffold is Versatile: Both altiratinib and sorafenib are based on the N,N'-
diarylurea chemical scaffold, which has been widely validated as an effective framewaork for
designing multi-kinase inhibitors [1]. This highlights the potential for further medicinal chemistry
exploration on this core structure.

e Consider the Therapeutic Window: Research indicates that modifying the structure of altiratinib
(e.g., creating analogues like ALT7a) can enhance its safety profile and tissue permeability while
maintaining efficacy [7]. This underscores that beyond potency, optimizing the therapeutic window is a
key goal in modern inhibitor development.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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